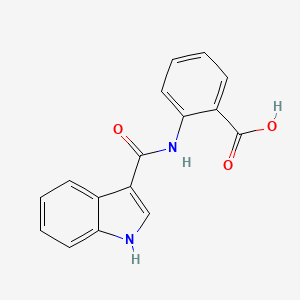

2-(1H-Indole-3-carboxamido)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-indole-3-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWUBVFXVNQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure & Synthesis Analysis: 2-(1H-Indole-3-carboxamido)benzoic acid

[1]

Executive Summary & Structural Philosophy

Compound Identity: 2-(1H-Indole-3-carboxamido)benzoic acid CAS: 171817-95-1 Synonyms: N-(2-Carboxyphenyl)-1H-indole-3-carboxamide; N-(2-Carboxyphenyl)indol-3-yl-amide.[1]

This guide analyzes the chemical architecture of 2-(1H-Indole-3-carboxamido)benzoic acid , a privileged scaffold merging two distinct pharmacophores: the signaling-modulating indole and the anti-inflammatory anthranilic acid .[1] Structurally, this molecule acts as a bioisostere of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), where the cinnamoyl linker is replaced by the rigid, electron-rich indole-3-carbonyl moiety.[1]

For the medicinal chemist, this molecule presents a classic "conformational lock" challenge.[1] The interaction between the amide proton and the ortho-carboxylic acid creates a pseudo-six-membered ring, enforcing planarity and influencing both solubility and receptor binding affinity.[1]

Structural Elucidation & Conformational Dynamics

The "Pseudo-Ring" Phenomenon

The defining feature of N-acyl anthranilic acids is the intramolecular hydrogen bond (IMHB). Unlike flexible amides, the proton on the amide nitrogen (

-

Consequence 1 (Planarity): This locks the benzamide bond and the benzoic acid ring into a coplanar conformation, reducing entropic penalty upon binding to protein targets (e.g., kinases or transcription factors).[1]

-

Consequence 2 (pKa Shift): The electron-withdrawing nature of the amide, reinforced by this H-bond, slightly increases the acidity of the benzoic acid proton compared to unsubstituted benzoic acid.[1]

-

Consequence 3 (Permeability): By "hiding" the polar N-H donor internally, the molecule's effective lipophilicity increases, potentially improving membrane permeability despite the presence of the ionizable carboxylate.[1]

Spectroscopic Signatures (Diagnostic)

When characterizing this molecule, specific signals confirm the successful coupling and the existence of the IMHB:

| Technique | Diagnostic Signal | Structural Insight |

| 1H NMR | Amide N-H : Highly deshielded due to the intramolecular H-bond with the ortho-COOH.[1] | |

| 1H NMR | Indole C2-H : Distinctive signal for the indole ring; shift depends on the electron-withdrawing carbonyl at C3.[1] | |

| IR | 1650–1690 cm⁻¹ | Amide I Band : Lower frequency than typical secondary amides due to conjugation with the indole.[1] |

| MS (ESI) | m/z 281 [M+H]⁺ | Fragmentation : Loss of the anthranilic acid moiety (137 Da) is a common daughter ion.[1] |

Synthesis Protocol: The "Deactivated Aniline" Challenge

Retrosynthetic Analysis

The primary challenge in synthesizing this molecule is the nucleophilicity of the amine. Anthranilic acid is a poor nucleophile because:

-

The ortho-carboxylic acid exerts a steric clash.[1]

-

The carboxylic acid is electron-withdrawing, deactivating the amine.[1]

-

Standard EDC/HOBt couplings often fail or suffer from low yields due to self-polymerization or slow kinetics.[1]

Solution: Activation of the Indole-3-carboxylic acid into an Acid Chloride or use of high-activity coupling agents like HATU .[1]

Optimized Experimental Protocol

Note: This protocol prioritizes the Acid Chloride method for robustness.

Reagents:

-

Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[1] -

Anthranilic acid (1.1 eq)[1]

-

Triethylamine (

) or Pyridine (3.0 eq)[1] -

Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Dissolve Indole-3-carboxylic acid in anhydrous DCM under

. -

Add Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.[1]

-

Stir at room temperature for 2 hours until gas evolution (

, -

Critical Step: Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude Indole-3-carbonyl chloride (yellow solid/oil).[1] Do not purify.

-

-

Coupling (Amidation):

-

Dissolve Anthranilic acid and

in anhydrous THF. -

Dissolve the crude acid chloride (from Step 1) in THF.

-

Add the acid chloride solution dropwise to the Anthranilic acid solution at 0°C.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

-

Workup & Purification:

Synthesis Workflow Diagram

Caption: Step-wise synthesis via acid chloride activation to overcome the low nucleophilicity of anthranilic acid.

Biological & Pharmacological Context[1][3][4][5][6][7][8][9]

Pharmacophore Mapping

This molecule operates as a scaffold for Protein-Protein Interaction (PPI) inhibition.[1]

-

Indole Domain: Hydrophobic, electron-rich.[1] Targets aromatic pockets (e.g., Trp/Phe/Tyr residues in binding sites).[1]

-

Benzoic Acid Domain: Polar, ionizable.[1] Forms salt bridges with Lys/Arg residues or coordinates with metal ions (e.g.,

in kinase active sites).[1] -

Linker: The amide bond is rigid, positioning the two rings at a specific angle (

60–90° twist without the H-bond, but planar with the H-bond).[1]

Mechanism of Action (Inferred)

Based on structural homology to Tranilast and Indole-3-carboxamides :

-

Anti-fibrotic/Anti-inflammatory: Analogs of this structure inhibit the release of chemical mediators from mast cells and interfere with TGF-

signaling.[1] -

Anion Transport: The indole N-H and the amide N-H can act as a anion binding cleft, potentially disrupting cellular pH gradients in bacteria (antimicrobial potential).[1]

-

Kinase Inhibition: The scaffold fits into the ATP-binding pocket of various kinases, where the carboxylic acid mimics the phosphate of ATP.[1]

Structural Logic Diagram

Caption: Structure-Activity Relationship (SAR) showing how the intramolecular hydrogen bond pre-organizes the molecule for target binding.[1]

Physicochemical Profile

| Property | Value (Predicted/Observed) | Significance |

| Molecular Weight | 280.28 g/mol | Fragment-like, suitable for lead optimization.[1] |

| cLogP | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | ~80 Ų | < 140 Ų, indicating good oral bioavailability.[1] |

| pKa (Acid) | ~4.2 | Ionized at physiological pH (COO⁻).[1][3] |

| pKa (Indole NH) | ~16.0 | Acts as H-bond donor only; not ionized at pH 7.[1]4. |

| Solubility | Low in water; High in DMSO/DMF | Planar stacking leads to poor aqueous solubility; requires formulation (e.g., sodium salt).[1] |

References

-

National Institutes of Health (NIH). (2014).[1] Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2020).[1] Indole-2-carboxamide: a versatile synthetic handle.[1][4] Organic & Biomolecular Chemistry. Retrieved from [Link][1]

Sources

- 1. 2-(1H-Indole-3-carboxamido)benzoic acid | CAS:171817-95-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 4. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2-(1H-Indole-3-carboxamido)benzoic acid: A Scoping Review of Potential Biological Targets and Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

2-(1H-Indole-3-carboxamido)benzoic acid is a synthetic organic compound featuring a core structure derived from indole and benzoic acid motifs.[1] While direct and extensive research on this specific molecule is limited, its chemical scaffold belongs to the indole-3-carboxamide class, a group of compounds with a rich and diverse pharmacological profile.[2][3][4] This guide synthesizes the current understanding of related indole derivatives to propose potential biological targets and mechanisms of action for 2-(1H-Indole-3-carboxamido)benzoic acid. We will explore potential activities ranging from enzyme inhibition to the modulation of signal transduction pathways, providing a foundational framework for future investigation. This document is intended to serve as a technical resource for researchers and drug development professionals, offering insights into the potential therapeutic applications and a roadmap for the experimental validation of this compound.

Introduction: The Prominence of the Indole-3-Carboxamide Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of pharmacologically active agents. When functionalized with a carboxamide group at the 3-position, the resulting indole-3-carboxamide scaffold exhibits a remarkable versatility in its biological activities.[2] These derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and structural proteins.[3]

The presence of the carboxamide moiety is particularly significant as it can form hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity.[2] The subject of this guide, 2-(1H-Indole-3-carboxamido)benzoic acid, combines this potent indole-3-carboxamide core with a benzoic acid substituent. This addition introduces another functional group capable of ionic interactions and hydrogen bonding, suggesting a complex and potentially specific binding profile. This guide will delve into the probable biological targets and mechanisms of action for this compound, drawing inferences from the well-documented activities of its structural analogs.

Potential Biological Targets and Mechanistic Hypotheses

Based on the activities of structurally related indole-3-carboxamide and 2-(carboxamido)benzoic acid derivatives, several high-priority biological targets can be proposed for 2-(1H-Indole-3-carboxamido)benzoic acid.

Enzyme Inhibition

The indole-3-carboxamide scaffold is a known inhibitor of several classes of enzymes.

-

Autotaxin (ATX): Recent studies have identified 1H-indole-3-carboxamide derivatives as potent inhibitors of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).[5] LPA is a signaling molecule involved in a variety of cellular processes, and its dysregulation is implicated in diseases such as pulmonary fibrosis.[5] The inhibition of ATX by these compounds suggests a potential therapeutic application in fibrotic diseases.

-

Urate Transporter 1 (URAT-1): A 2-[...-carboxamido]benzoic acid derivative with an indole core has been identified as an inhibitor of urate transporter 1 (URAT-1).[6] URAT-1 is a key protein in the reabsorption of uric acid in the kidneys, and its inhibition is a therapeutic strategy for hyperuricemia and gout.[6]

-

Other Enzymatic Targets: The broader class of indole derivatives has been shown to inhibit a range of other enzymes, including HIV-1 integrase, renin, histone deacetylases (HDACs), and protein kinases.[2][3]

The proposed mechanism of enzyme inhibition often involves the indole and carboxamide moieties forming key hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Receptor Modulation

-

Angiotensin II Receptor (AT1R): Indole-3-carboxylic acid derivatives have been evaluated as potential antihypertensive agents that target the angiotensin II receptor (AT1R).[3] Some of these compounds have shown affinities comparable to the established drug losartan, suggesting that the indole scaffold can be effectively utilized to design AT1R antagonists.[3]

Antimicrobial and Antiparasitic Activity

Indole-based compounds have a long history as antimicrobial agents.

-

Antibacterial and Antifungal Activity: Indole carboxamides have demonstrated activity against various bacterial and fungal strains.[4][7] The proposed mechanisms include the disruption of bacterial membranes and the inhibition of biofilm formation.[3][8]

-

Antiparasitic Activity: Derivatives of 2-(arylcarboxamido)benzoic acid have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[9] Additionally, 1H-indole-2-carboxamides have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[10]

Antioxidant and Anti-inflammatory Activity

-

Inhibition of Lipid Peroxidation and Superoxide Anion Formation: N-substituted indole-3-carboxamides have been shown to inhibit lipid peroxidation and scavenge free radicals by inhibiting superoxide anion formation.[11] This antioxidant activity may contribute to anti-inflammatory effects.

-

General Anti-inflammatory Properties: The indole derivative indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID), highlighting the potential of this scaffold in developing new anti-inflammatory agents.[3]

Proposed Signaling Pathways and Mechanisms of Action

Given the potential targets, we can hypothesize the involvement of 2-(1H-Indole-3-carboxamido)benzoic acid in several key signaling pathways.

The Autotaxin-LPA Signaling Pathway

If 2-(1H-Indole-3-carboxamido)benzoic acid acts as an ATX inhibitor, it would modulate the autotaxin-LPA signaling axis. This pathway is crucial in various physiological and pathological processes, including cell proliferation, migration, and survival.

Caption: Proposed inhibition of the Autotaxin-LPA signaling pathway.

Modulation of the Renin-Angiotensin System (RAS)

As a potential angiotensin II receptor blocker, the compound could interfere with the renin-angiotensin system, a critical regulator of blood pressure and cardiovascular homeostasis.

Caption: A general experimental workflow for target validation.

Detailed Protocol: In Vitro Autotaxin (ATX) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of the compound against human ATX.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of 2-(1H-Indole-3-carboxamido)benzoic acid against recombinant human autotaxin.

Materials:

-

Recombinant human autotaxin (ATX)

-

Lysophosphatidylcholine (LPC) substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Tris-HCl buffer (pH 7.4)

-

2-(1H-Indole-3-carboxamido)benzoic acid

-

DMSO (for compound dilution)

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(1H-Indole-3-carboxamido)benzoic acid in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations for testing.

-

Assay Reaction Mixture: Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in Tris-HCl buffer.

-

Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the desired concentrations of the test compound. Add recombinant human ATX to each well (except for the negative control). Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiation of Reaction: Add the LPC substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C in a microplate reader. Record measurements every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data on Related Compounds

To provide a benchmark for potential activity, the following table summarizes the reported inhibitory concentrations (IC50) for some related indole derivatives against their respective targets.

| Compound Class | Target | IC50 | Reference |

| 1H-indole-3-carboxamide derivatives | Autotaxin (ATX) | 1.08 nM and 1.5 nM | [5] |

| Indole-3-carboxylic acid derivatives | Angiotensin II Receptor (AT1R) | 11.3 nM and 12.3 nM | [3] |

| 2-[...-carboxamido]benzoic acid derivative | Urate Transporter 1 (URAT-1) | 3.36 µM | [6] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 µg/mL (MIC) | [7] |

Conclusion and Future Directions

While 2-(1H-Indole-3-carboxamido)benzoic acid remains a relatively uncharacterized molecule, its core structure is shared with a class of compounds possessing significant and diverse biological activities. The evidence from related analogs strongly suggests that this compound warrants investigation as a potential modulator of key enzymes and receptors involved in various disease states.

Future research should focus on a systematic screening of this compound against the targets outlined in this guide, particularly autotaxin, URAT-1, and the angiotensin II receptor. Elucidating the structure-activity relationship (SAR) by synthesizing and testing analogs will also be crucial for optimizing its potency and selectivity. The experimental protocols and workflows provided herein offer a clear path forward for uncovering the therapeutic potential of 2-(1H-Indole-3-carboxamido)benzoic acid and its derivatives.

References

-

Wormser, H. C., & Elkin, S. (1961). Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives. Journal of Pharmaceutical Sciences, 50, 976-977. [Link]

-

(N.A.). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ProQuest. [Link]

-

(N.A.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Olgen, S., Varol, P., Coban, T., & Nebioğlu, D. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 334-340. [Link]

-

(N.A.). Development of potent indole-3-carboxamide autotaxin inhibitors with preferred lipophilicity for in vivo treatment of pulmonary fibrosis. PubMed. [Link]

-

(N.A.). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. PubMed. [Link]

-

(N.A.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]

-

(N.A.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC. [Link]

-

Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M. L., Brunel, J. M., & Copp, B. R. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 27(19), 6668. [Link]

-

(N.A.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

-

(N.A.). New Transmission-Selective Antimalarial Agents through Hit-to-Lead Optimization of 2-([1,1о-Biphenyl]-4- carboxamido)benzoic Acid Derivatives. ChemMedChem. [Link]

-

(N.A.). 2-(1H-Indole-3-carboxamido)benzoic acid [>98%]. Real-Gene Labs. [Link]

-

(N.A.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. [Link]

-

(N.A.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

(N.A.). Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade. PubMed. [Link]

Sources

- 1. 2-(1H-Indole-3-carboxamido)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Development of potent indole-3-carboxamide autotaxin inhibitors with preferred lipophilicity for in vivo treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. repositorio.usp.br [repositorio.usp.br]

- 11. Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-Indole-3-carboxamido)benzoic acid: Synthesis, Identification, and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of 2-(1H-Indole-3-carboxamido)benzoic acid, a heterocyclic compound of significant interest to researchers in drug discovery and development. This document details its chemical identifiers, a robust synthesis protocol, its likely mechanism of action as a urate transporter 1 (URAT1) inhibitor, and the experimental workflows required for its characterization and evaluation.

Core Compound Identification

Precise identification is critical for scientific accuracy. The core identifiers for 2-(1H-Indole-3-carboxamido)benzoic acid are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 171817-95-1 | [1] |

| Molecular Formula | C₁₆H₁₂N₂O₃ | [2] |

| Molecular Weight | 280.28 g/mol | [2] |

| Synonym(s) | 2-[(1H-indol-3-ylcarbonyl)amino]benzoic acid | |

| Natural Source (putative) | Found in the herbs of Isatis idigotica. | [1] |

Synthesis Protocol: Amide Coupling

The synthesis of 2-(1H-Indole-3-carboxamido)benzoic acid is reliably achieved through a standard amide coupling reaction between Indole-3-carboxylic acid and 2-aminobenzoic acid. This process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Causality of Experimental Choices

The selection of reagents is critical for a successful synthesis.

-

Coupling Reagents (EDC·HCl/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a zero-buyproduct carbodiimide that activates the carboxylic acid. The addition of Hydroxybenzotriazole (HOBt) is crucial as it reacts with the activated acid to form an active ester intermediate. This intermediate is less susceptible to hydrolysis and side reactions, and more importantly, it minimizes the risk of racemization if chiral centers were present.

-

Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently. Its steric hindrance prevents it from participating in unwanted side reactions.

-

Solvent (DCM): Dry dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the coupling reagents. The anhydrous condition is essential to prevent hydrolysis of the activated acid intermediate.

Detailed Step-by-Step Methodology

Materials:

-

Indole-3-carboxylic acid (1.0 equivalent)

-

2-Aminobenzoic acid (1.0 equivalent)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

DIPEA (2.5-3.0 equivalents)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent: Methanol/Dichloromethane gradient

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous CH₂Cl₂.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (2.7 equiv.) to the stirring mixture. Maintain the temperature at 0 °C and stir for 15-20 minutes. The formation of an activated HOBt-ester occurs during this step.

-

Amine Addition: Add 2-Aminobenzoic acid (1.0 equiv.) to the reaction mixture.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. This removes excess reagents and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 2-8% MeOH in CH₂Cl₂) to yield the pure 2-(1H-Indole-3-carboxamido)benzoic acid.

Visualization of Synthesis Workflow

Caption: Proposed mechanism of URAT1 inhibition in the renal proximal tubule.

Experimental Workflow: In Vitro URAT1 Inhibition Assay

To validate the inhibitory activity of 2-(1H-Indole-3-carboxamido)benzoic acid against URAT1, a cell-based uric acid uptake assay is the gold standard.

Self-Validating Protocol

This protocol incorporates both positive and negative controls to ensure the validity of the results. Mock-transfected cells are used to determine background uptake, while a known URAT1 inhibitor (e.g., Benzbromarone) serves as a positive control for inhibition.

Cell System:

-

Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293). [3][4]* Mock-transfected HEK293 cells (for background control). [3] Key Reagents:

-

[¹⁴C]-labeled uric acid.

-

Test Compound: 2-(1H-Indole-3-carboxamido)benzoic acid, dissolved in DMSO.

-

Reference Inhibitor: Benzbromarone or Lesinurad. [3]* Hanks' Balanced Salt Solution (HBS) or similar buffer.

-

Cell Lysis Buffer.

-

Liquid Scintillation Cocktail.

Methodology:

-

Cell Plating: Seed hURAT1-HEK293 and mock-transfected cells into 24-well plates at a density of approximately 2 x 10⁵ cells per well and culture overnight. [3]2. Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in HBS. Include a vehicle control (DMSO).

-

Assay Execution: a. Aspirate the culture medium from the wells and wash the cell monolayers twice with pre-warmed (37°C) HBS. [3] b. Add 200 µL of HBS containing the desired concentration of the test compound, reference inhibitor, or vehicle control to each well. c. Pre-incubate the plates at 37°C for 10-15 minutes. [3] d. Initiate the uptake reaction by adding 200 µL of pre-warmed HBS containing [¹⁴C]uric acid (final concentration ~20 µM). [3] e. Incubate at 37°C for a defined period (e.g., 5-10 minutes). [3][4]4. Termination and Lysis: a. Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBS. b. Lyse the cells by adding 300 µL of Cell Lysis Buffer to each well and incubating for 30 minutes at room temperature. [3]5. Quantification: a. Transfer the cell lysate from each well to a liquid scintillation vial. b. Add 4 mL of liquid scintillation cocktail. c. Measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. [3][4]6. Data Analysis: a. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (CPM_test - CPM_mock) / (CPM_vehicle - CPM_mock)) b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualization of Assay Workflow

Caption: Experimental workflow for a cell-based URAT1 inhibition assay.

Safety and Handling

While specific toxicological data for 2-(1H-Indole-3-carboxamido)benzoic acid is not available, standard laboratory precautions for handling novel chemical entities should be observed. The parent compounds, indole and benzoic acid, provide some guidance. Benzoic acid can cause skin irritation and serious eye damage. [5][6]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation or handle within a chemical fume hood. [7]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 2-(1H-Indole-3-carboxamido)benzoic acid for the scientific community. The strong rationale for its activity as a URAT1 inhibitor warrants further investigation to explore its therapeutic potential.

References

-

European Journal of Medicinal Chemistry. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. [Link]

-

PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. [Link]

-

MDPI. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. [Link]

-

Semantic Scholar. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. [Link]

-

Duke University. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. [Link]

-

National Institutes of Health. (2025). Molecular mechanism of drug inhibition of URAT1. [Link]

-

ResearchGate. (2025). The inhibitory activity of seven compounds against URAT1 was evaluated. [Link]

-

RSC Publishing. (2024). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia. [Link]

-

ResearchGate. Structures of other synthetic derivatives with URAT1 inhibitory activity. [Link]

-

MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

- Google Patents. (2013). Benzoic acid compounds for reducing uric acid.

-

NIST. (2015). Benzoic Acid Safety Data Sheet. [Link]

-

ResearchGate. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. [Link]

- Google Patents. Benzoic acid compounds for reducing uric acid.

-

Medscape. (2024). Hyperuricemia Treatment & Management. [Link]

-

Nature. (2025). Molecular mechanism of drug inhibition of URAT1. [Link]

-

International Labour Organization. (2021). International Chemical Safety Cards (ICSCs) - Benzoic Acid. [Link]

-

National Institutes of Health. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

-

Labbox. Benzoic acid AGR - Safety Data Sheet. [Link]

Sources

- 1. 2-(1H-Indole-3-carboxamido)benzoic acid | CAS:171817-95-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. 2-(1H-Indole-3-carboxamido)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labbox.es [labbox.es]

- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Optimal Solvent Systems for 2-(1H-Indole-3-carboxamido)benzoic Acid: An Application and Protocol Guide

Introduction

2-(1H-Indole-3-carboxamido)benzoic acid (MW: 280.28 g/mol , Formula: C₁₆H₁₂N₂O₃) is a multifaceted organic compound that integrates the structural motifs of indole-3-carboxamide and anthranilic acid.[1] This unique architecture makes it a compound of significant interest in medicinal chemistry and drug development, potentially as a modulator of various signal transduction pathways.[1] However, the very features that confer its biological activity—a rigid, polycyclic aromatic system, a hydrogen-bond donating indole nitrogen, a hydrogen-bond accepting and donating amide linkage, and an acidic carboxylic acid group—present a considerable challenge for its dissolution in common solvent systems.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and optimize solvent systems for 2-(1H-Indole-3-carboxamido)benzoic acid. We will delve into the theoretical underpinnings of solubility, followed by detailed, actionable protocols for systematic solvent screening and the preparation of stock solutions.

Theoretical Framework for Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like," where a solute will have the highest solubility in a solvent with similar intermolecular forces. 2-(1H-Indole-3-carboxamido)benzoic acid is a complex molecule with several functional groups capable of engaging in a variety of intermolecular interactions:

-

Hydrogen Bonding: The indole N-H, amide N-H, and carboxylic acid O-H groups can act as hydrogen bond donors. The amide C=O and carboxylic acid C=O and O-H oxygens can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar amide and carboxylic acid groups create significant dipole moments.

-

Van der Waals Forces: The large aromatic indole and benzene rings contribute to dispersion forces.

Due to this amphiphilic nature, a single solvent may not be optimal. A successful solvent system will likely involve a polar solvent capable of hydrogen bonding, or a mixture of solvents (cosolvents) to balance the different polarity requirements of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters. HSP separates the total Hildebrand solubility parameter (δt) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent is more likely to dissolve a solute if their HSP values are similar.

The table below lists the HSP for common laboratory solvents. While the exact HSP for 2-(1H-Indole-3-carboxamido)benzoic acid is not available, we can estimate its character based on its constituent parts, indole and benzoic acid, to guide our solvent selection.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Indole (Solute) | 20.5 | 7.5 | 6.5 |

| Benzoic Acid (Solute) | 20.0 | 6.9 | 10.8 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

HSP values are sourced from publicly available data.[2][3][4][5][6]

From this data, we can infer that solvents with a good balance of polar and hydrogen bonding character, such as DMSO and DMF , are strong initial candidates for dissolving 2-(1H-Indole-3-carboxamido)benzoic acid. Their HSP values align reasonably well with the estimated characteristics of the solute.

The Critical Role of pH in Aqueous Solubility

The presence of a carboxylic acid moiety (benzoic acid) and a weakly acidic indole N-H group makes the solubility of this compound highly dependent on the pH of the aqueous medium.

-

Acidic Conditions (low pH): The carboxylic acid group will be protonated (-COOH), rendering the molecule neutral and less soluble in aqueous solutions.

-

Basic Conditions (high pH): The carboxylic acid will be deprotonated to its carboxylate salt (-COO⁻), significantly increasing its polarity and aqueous solubility.

Therefore, for aqueous solutions, adjusting the pH to be at least 1-2 units above the pKa of the carboxylic acid will dramatically enhance solubility.

Caption: pH-dependent ionization and its effect on solubility.

Experimental Protocols

The following protocols provide a systematic approach to determining the optimal solvent system for 2-(1H-Indole-3-carboxamido)benzoic acid.

Protocol 1: Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility in a range of common laboratory solvents.

Materials:

-

2-(1H-Indole-3-carboxamido)benzoic acid

-

Vials or small test tubes

-

Vortex mixer

-

Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Water, 1 M NaOH, 1 M HCl)

Procedure:

-

Add approximately 1-2 mg of 2-(1H-Indole-3-carboxamido)benzoic acid to a series of labeled vials.

-

To each vial, add 0.5 mL of a different solvent.

-

Vortex each vial vigorously for 30 seconds.

-

Allow the vials to stand at room temperature for 10 minutes.

-

Visually inspect each vial for undissolved solid.

-

Record the results as "freely soluble," "sparingly soluble," or "insoluble."

Expected Observations: Based on the theoretical analysis, the compound is expected to show good solubility in polar aprotic solvents like DMSO and DMF.[8][9] It will likely be sparingly soluble in alcohols and poorly soluble in non-polar solvents and neutral water. Solubility is expected in 1 M NaOH due to salt formation.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the approximate solubility of the compound in promising solvents in mg/mL.

Materials:

-

2-(1H-Indole-3-carboxamido)benzoic acid

-

Analytical balance

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Prepare saturated solutions by adding an excess of 2-(1H-Indole-3-carboxamido)benzoic acid to a known volume of each selected solvent in a sealed vial.

-

Agitate the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully collect a sample of the supernatant. For accurate results, centrifuge the sample to pellet any remaining suspended solids and then sample the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

-

Quantify the concentration of the dissolved compound against a standard curve.

-

Calculate the solubility in mg/mL.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) - Experimental Data |

| DMSO | 25 | [To be determined by user] |

| DMF | 25 | [To be determined by user] |

| Ethanol | 25 | [To be determined by user] |

| Acetone | 25 | [To be determined by user] |

| Acetonitrile | 25 | [To be determined by user] |

| 0.1 M Phosphate Buffer (pH 7.4) | 25 | [To be determined by user] |

| 0.1 M NaOH (pH ~13) | 25 | [To be determined by user] |

Protocol 3: Preparation of a Concentrated Stock Solution

For most biological assays, a concentrated stock solution in an organic solvent, typically DMSO, is required.

Materials:

-

2-(1H-Indole-3-carboxamido)benzoic acid

-

Analytical balance

-

Volumetric flask (Class A)

-

Anhydrous DMSO

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate the required mass: For a 10 mM stock solution in 10 mL of DMSO:

-

Mass (mg) = 10 mmol/L * 0.010 L * 280.28 g/mol * 1000 mg/g = 28.03 mg

-

-

Weigh the compound: Accurately weigh the calculated mass of 2-(1H-Indole-3-carboxamido)benzoic acid.

-

Dissolution: Transfer the weighed compound to the volumetric flask. Add approximately 7-8 mL of anhydrous DMSO.

-

Aid Dissolution (if necessary): Vortex the solution until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask.

-

Homogenization: Invert the flask several times to ensure a homogeneous solution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Caption: Workflow for preparing a stock solution.

Troubleshooting and Advanced Considerations

-

Cosolvent Systems: If solubility in a single solvent is insufficient for a particular application, a cosolvent system can be employed. For aqueous solutions, adding a water-miscible organic solvent like ethanol or PEG 400 can increase the solubility of hydrophobic compounds.[10] A systematic approach involves preparing various ratios of the aqueous buffer and the organic cosolvent and determining the solubility in each mixture.

-

Precipitation upon Dilution: When diluting a concentrated DMSO stock solution into an aqueous buffer for biological assays, the compound may precipitate. To mitigate this, use a stepwise dilution, ensure rapid mixing, and keep the final concentration of DMSO as low as possible (typically <0.5%).

-

Stability: The chemical stability of 2-(1H-Indole-3-carboxamido)benzoic acid in the chosen solvent system and under the desired storage conditions should be assessed, particularly in aqueous solutions at high or low pH. This can be monitored by techniques such as HPLC over time.

Conclusion

The dissolution of 2-(1H-Indole-3-carboxamido)benzoic acid requires a methodical approach that considers the compound's complex chemical nature. A theoretical understanding of its solubility, based on principles like "like dissolves like," Hansen Solubility Parameters, and the influence of pH, provides a rational basis for solvent selection. Polar aprotic solvents, particularly DMSO and DMF, are highly recommended as starting points for creating concentrated stock solutions. For aqueous applications, adjusting the pH to the basic range is a critical strategy to enhance solubility. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically determine the optimal solvent system for their specific experimental needs, ensuring reliable and reproducible results in their research and development endeavors.

References

-

Formulation Biosciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameter System. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

Pharmaffiliates. (n.d.). 2-(1H-Indole-3-carboxamido)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzoylanthranilate. Retrieved from [Link]

-

Real-Gene Labs. (n.d.). 2-(1H-Indole-3-carboxamido)benzoic acid [>98%]. Retrieved from [Link]

-

ResearchGate. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Retrieved from [Link]

-

ResearchGate. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Retrieved from [Link]

-

ResearchGate. (2020). Hansen Solubility Parameters (HSP) of solvents. Retrieved from [Link]

-

ResearchGate. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

-

ResearchGate. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. 2-(1H-Indole-3-carboxamido)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(1H-Indole-3-carboxamido)benzoic acid | CAS:171817-95-1 | Manufacturer ChemFaces [chemfaces.com]

- 10. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]

Application Note: High-Performance Liquid Chromatography Analysis of 2-(1H-Indole-3-carboxamido)benzoic Acid

Method Development for Stability-Indicating Assays

Abstract

This application note details the development and optimization of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(1H-Indole-3-carboxamido)benzoic acid (CAS: 171817-95-1). As a synthetic hybrid of indole and anthranilic acid motifs, this compound presents specific challenges regarding solubility and ionization. This guide provides a robust, stability-indicating protocol utilizing a C18 stationary phase with acidic mobile phase control to suppress ionization of the carboxylic moiety, ensuring sharp peak shape and reproducible retention.

Physicochemical Assessment & Strategy

Before method development, the physicochemical properties of the analyte must dictate the chromatographic conditions.

Molecule Profile

-

Chemical Structure: An anthranilic acid (2-aminobenzoic acid) scaffold acylated at the amine by an indole-3-carbonyl group.

-

Key Functional Groups:

-

Carboxylic Acid (

): Weakly acidic ( -

Indole Ring: Hydrophobic, UV active (

). -

Amide Linker: Neutral, potential for hydrogen bonding.

-

-

Solubility: Low in water; soluble in DMSO, Methanol, and Ethyl Acetate.

Separation Logic (The "Why")

-

pH Control is Critical: The benzoic acid moiety must be kept in its protonated (neutral) state to interact sufficiently with the hydrophobic stationary phase. If the mobile phase pH is near or above the

(> 4.0), the molecule will ionize (-

Decision: Maintain Mobile Phase pH at 2.5 – 3.0 .

-

-

Stationary Phase Selection:

-

C18 (Octadecyl): The standard for hydrophobic retention.

-

Phenyl-Hexyl: An excellent alternative if C18 fails. The indole and benzene rings of the analyte can engage in

interactions with a phenyl phase, offering orthogonal selectivity compared to C18.

-

-

Detection: The indole moiety provides strong UV absorbance.

-

220 nm: High sensitivity (peptide bond + indole), but susceptible to solvent noise.

-

280 nm: High selectivity (indole specific), ideal for purity analysis.

-

Method Development Workflow

The following diagram illustrates the decision matrix used to finalize the protocol.

Figure 1: Decision matrix for acidic analytes. Low pH is selected to ensure protonation of the benzoic acid moiety.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Reagents:

-

Acetonitrile (HPLC Grade).[1]

-

Water (Milli-Q / HPLC Grade).

-

Modifier: Phosphoric Acid (85%) for UV; Formic Acid for MS applications.

-

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, | End-capped silica reduces secondary interactions with the amide nitrogen. |

| Mobile Phase A | 0.1% | Suppresses ionization of the carboxylic acid. |

| Mobile Phase B | Acetonitrile | Stronger elution strength than Methanol; sharper peaks. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | Improves mass transfer and reduces backpressure. | |

| Injection Vol | Adjust based on sample concentration. | |

| Detection | UV @ 280 nm (Reference 360 nm) | Selective for indole; avoids low-UV solvent cut-off noise. |

Gradient Program

This gradient is designed to separate the parent compound from potential hydrolytic degradants (Indole-3-carboxylic acid and Anthranilic acid), which are more polar and will elute earlier.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End of Run |

Standard Preparation

Stock Solution (1 mg/mL):

-

Weigh 10 mg of 2-(1H-Indole-3-carboxamido)benzoic acid.

-

Dissolve in 10 mL of DMSO or Methanol . (Note: DMSO is preferred for stability; avoid water in the stock solution).

Working Standard (50

-

Transfer 500

L of Stock Solution into a 10 mL volumetric flask. -

Dilute to volume with 50:50 Water:Acetonitrile .

-

Critical: Ensure no precipitation occurs upon dilution. If cloudy, increase the organic ratio in the diluent.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria:

-

Tailing Factor (

): Must be-

Troubleshooting: If

, the carboxylic acid is likely interacting with silanols. Action: Lower pH of Mobile Phase A or switch to a "Polar Embedded" C18 column.

-

-

Retention Time Repeatability: %RSD

for 5 replicate injections. -

Resolution (

): If impurities are present (e.g., Anthranilic acid),

Expected Elution Order (Stability Indicating)

Due to the hydrophobicity of the amide bond and the indole ring:

-

Anthranilic Acid: Elutes early (Polar, RT ~3-5 min).

-

Indole-3-carboxylic Acid: Elutes mid-range.

-

Target Analyte: Elutes late (Hydrophobic, RT ~10-12 min).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Solvent mismatch | Dissolve sample in mobile phase or weaker solvent. |

| Drifting Retention | pH instability | Ensure Mobile Phase A is buffered or sufficiently acidic. |

| Broad Peaks | Column overload or secondary interactions | Reduce injection volume; Ensure end-capped column is used. |

| High Backpressure | Precipitation | Sample precipitated in the needle/column. Check solubility in Mobile Phase A. |

References

-

Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (2006).[2] Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. Taylor & Francis Online. Link

-

SIELC Technologies. (2024). Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. Application Note. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59096192, 2-(1H-Indole-3-carboxamido)benzoic acid. Link

-

Frankenberger, W. T., & Poth, M. (1987).[3] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Link

Sources

Application Notes and Protocols for In Vitro Assay Preparation using 2-(1H-Indole-3-carboxamido)benzoic Acid

Introduction: Unveiling the Potential of 2-(1H-Indole-3-carboxamido)benzoic Acid

2-(1H-Indole-3-carboxamido)benzoic acid is a synthetic, small molecule inhibitor built upon the privileged indole-3-carboxamide scaffold.[1] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer,[2][3] anti-inflammatory,[2] and antimicrobial properties.[4][5] The inherent ability of the indole carboxamide core to form hydrogen bonds allows for interactions with a variety of enzymes and proteins, leading to the modulation of key signaling pathways.[6] This document serves as a comprehensive guide for researchers, providing detailed protocols for the in vitro evaluation of 2-(1H-Indole-3-carboxamido)benzoic acid across a range of potential therapeutic areas. The following protocols are designed to be self-validating systems, with integrated controls and clear endpoints to ensure data integrity and reproducibility.

Compound Preparation and Handling

Prior to initiating any in vitro studies, proper handling and preparation of 2-(1H-Indole-3-carboxamido)benzoic acid are paramount to ensure accurate and reproducible results.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol [7] |

| CAS Number | 171817-95-1[7] |

Solubility and Stock Solution Preparation:

2-(1H-Indole-3-carboxamido)benzoic acid is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] For in vitro assays, DMSO is the recommended solvent for creating a high-concentration stock solution.

Protocol for Stock Solution Preparation (10 mM):

-

Weighing: Accurately weigh out 2.80 mg of 2-(1H-Indole-3-carboxamido)benzoic acid.

-

Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the weighed compound.[8]

-

Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. For short-term storage (up to two weeks), aliquots can be kept at 4°C.[5]

Note: When preparing working concentrations for cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

I. Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] This assay is foundational for evaluating the potential anticancer properties of 2-(1H-Indole-3-carboxamido)benzoic acid.

Scientific Rationale:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the effect of the test compound on cell proliferation can be quantified.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9][10] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the 10 mM stock solution of 2-(1H-Indole-3-carboxamido)benzoic acid in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[11]

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curve.[11]

II. Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in the development of various diseases. Two important mediators of inflammation are cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). The following protocols outline methods to assess the inhibitory potential of 2-(1H-Indole-3-carboxamido)benzoic acid on these targets.

A. Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale:

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. This assay measures the peroxidase activity of COX-2.

Experimental Workflow:

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Protocol (Colorimetric):

-

Reagent Preparation: Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical, Item Number 760111).[10][12]

-

Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to the inhibitor wells. For 100% initial activity wells, add the same components. For background wells, add 160 µL of assay buffer and 10 µL of heme.[12]

-

Inhibitor Addition: Add 10 µL of various concentrations of 2-(1H-Indole-3-carboxamido)benzoic acid (prepared in assay buffer) to the inhibitor wells. Add 10 µL of vehicle to the 100% initial activity wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11][13]

-

Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.[12]

-

Incubation: Incubate for exactly 2 minutes at 37°C.[13]

-

Reaction Termination: Stop the reaction by adding a suitable reagent as specified by the assay kit (e.g., stannous chloride solution).[13]

-

Detection: The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control and determine the IC₅₀ value.

B. TNF-α Inhibition Assay (ELISA)

Scientific Rationale:

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation.[14] Elevated levels of TNF-α are associated with numerous inflammatory diseases. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of TNF-α produced by immune cells (e.g., macrophages) in the presence or absence of the test compound.

Experimental Workflow:

Caption: Workflow for the TNF-α inhibition ELISA.

Detailed Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of 2-(1H-Indole-3-carboxamido)benzoic acid for 1 hour.[11]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of TNF-α.[11]

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted TNF-α.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit (e.g., Invitrogen, R&D Systems).[14][15] Follow the manufacturer's protocol, which typically involves the following steps:

-

Coating the ELISA plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control.

III. Urate Transporter 1 (URAT-1) Inhibition Assay

Scientific Rationale:

URAT-1 is a key transporter in the kidneys responsible for the reabsorption of uric acid.[6] Inhibition of URAT-1 is a therapeutic strategy for treating hyperuricemia and gout. A cell-based assay using HEK293 cells stably expressing human URAT-1 (hURAT1) can be used to screen for potential URAT-1 inhibitors.

Experimental Workflow:

Caption: Workflow for the URAT-1 inhibition assay.

Detailed Protocol ([¹⁴C]Uric Acid Uptake Assay):

-

Cell Culture: Seed HEK293 cells stably expressing hURAT1 in 24-well plates.[6]

-

Compound Preparation: Prepare serial dilutions of 2-(1H-Indole-3-carboxamido)benzoic acid in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[16]

-

Pre-incubation: Wash the cells and pre-incubate them with the compound dilutions for 10-15 minutes at 37°C.[6]

-

Uptake Initiation: Initiate the uptake by adding a solution containing [¹⁴C]uric acid (e.g., final concentration of 20 µM).[6] Incubate for a defined period, typically 5 minutes, at 37°C.[6]

-

Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.[6]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.[6]

-

Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.[6]

-

Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.[6]

References

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

-

Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

-

Nature. (2020, December 1). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Retrieved from [Link]

-

Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

-

Semantic Scholar. (2024, January 25). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Retrieved from [Link]

-

PubMed. (2021, August 1). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Retrieved from [Link]

-

BioIVT. (n.d.). URAT1 Transporter Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. researchhub.com [researchhub.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. file.elabscience.com [file.elabscience.com]

- 5. 2-(1H-Indole-3-carboxamido)benzoic acid | CAS:171817-95-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(1H-Indole-3-carboxamido)benzoic acid | CymitQuimica [cymitquimica.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Preclinical Dosing Guidelines for 2-(1H-Indole-3-carboxamido)benzoic acid in Rodent Models

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible dosing protocols for the novel small molecule inhibitor, 2-(1H-Indole-3-carboxamido)benzoic acid, in preclinical animal models. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind critical decisions in formulation, dose-range finding, and the design of pharmacokinetic and efficacy studies. By integrating established methodologies with insights from the broader class of indole derivatives, this note serves as a foundational tool for the successful in vivo evaluation of this compound.

Introduction and Compound Profile

2-(1H-Indole-3-carboxamido)benzoic acid is a synthetic small molecule built upon an indole core, a scaffold renowned for its presence in a multitude of biologically active compounds and approved therapeutics.[1][2] The indole ring system is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and infectious diseases.[3][4] This specific derivative, which combines an indole-3-carboxamide with a benzoic acid moiety, is classified as a modulator of signal transduction pathways, though its precise molecular targets may be the subject of ongoing investigation.

Successful preclinical evaluation hinges on the ability to achieve consistent and predictable systemic exposure in animal models. This requires a deep understanding of the compound's physicochemical properties, which directly influence formulation strategy and bioavailability.

Table 1: Physicochemical Properties of 2-(1H-Indole-3-carboxamido)benzoic acid

| Property | Value | Source |

| Chemical Name | 2-(1H-Indole-3-carboxamido)benzoic acid | [5] |

| Synonym(s) | 2-[(1H-indol-3-ylcarbonyl)amino]benzoic acid | [6] |

| CAS Number | 171817-95-1 | [7] |

| Molecular Formula | C₁₆H₁₂N₂O₃ | [5][6] |

| Molecular Weight | 280.28 g/mol | [5][6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poor aqueous solubility is anticipated. | [7] |

The anticipated poor aqueous solubility is a critical parameter that dictates the formulation approaches detailed in Section 3.

Putative Mechanism of Action & Rationale for Animal Model Selection

While the specific targets of 2-(1H-Indole-3-carboxamido)benzoic acid require empirical validation, the broader family of indole derivatives has well-documented mechanisms of action. Many exert their effects by inhibiting key nodes in inflammatory and cell proliferation signaling cascades.[3][4] For instance, indole derivatives have been shown to inhibit pathways such as NF-κB, PI3K/Akt, and enzymes like cyclooxygenases (COX) and lipoxygenases, which are central to the inflammatory response.[4][8]

Given this background, a logical starting point for in vivo testing is in animal models of inflammation. These models are well-characterized, reproducible, and provide clear, quantifiable endpoints to assess the compound's potential efficacy.[9][10][11]

Figure 1: A putative signaling pathway often targeted by indole derivatives. This diagram illustrates the inhibition of the NF-κB pathway, a common mechanism for anti-inflammatory compounds.

Vehicle Formulation for a Poorly Soluble Compound

The primary challenge in dosing 2-(1H-Indole-3-carboxamido)benzoic acid is its poor water solubility. The choice of vehicle is paramount as it can dramatically affect drug exposure and, consequently, study outcomes.[12] An ideal vehicle should solubilize or uniformly suspend the compound without causing toxicity or altering the animal's physiology.[13][14]

Rationale for Vehicle Selection

-

Suspensions: For initial oral (PO) screening and toxicology studies, aqueous suspensions are often preferred. They are generally well-tolerated and avoid the confounding pharmacological effects of organic co-solvents. A common choice is methylcellulose (MC) or carboxymethyl cellulose (CMC) with a surfactant like Tween 80 to improve wettability.

-

Solutions: For intravenous (IV) administration, the compound must be fully solubilized. This typically requires a co-solvent system. For oral studies, solutions can sometimes enhance absorption but may also increase the risk of vehicle-induced toxicity or altered pharmacokinetics.

Table 2: Example Vehicle Formulations for Preclinical Studies

| Formulation Type | Composition | Administration Route | Key Considerations |

| Aqueous Suspension | 0.5% (w/v) Methyl Cellulose + 0.1% (v/v) Tween® 80 in sterile water | PO (Gavage) | Requires constant stirring during dosing to ensure homogeneity. Particle size of the compound can affect absorption. |

| Co-Solvent Solution | 10% DMSO + 40% PEG 400 + 50% Saline (v/v/v) | IV, PO | Potential for vehicle toxicity at high volumes. DMSO can have pharmacological effects. Check for precipitation upon dilution with saline. |

| Oil-based Solution | Corn Oil or Sesame Oil | PO, SC | Suitable for highly lipophilic compounds. Can lead to slower, more sustained absorption.[15] |

Protocol: Preparation of an Aqueous Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension, a common concentration for dose-range finding studies. Adjustments can be made based on the required dose volume.

-

Preparation of Vehicle:

-

To prepare 100 mL of 0.5% Methyl Cellulose (MC) vehicle, heat 50 mL of sterile water to 60-70°C.

-

Slowly add 0.5 g of MC powder while stirring vigorously to disperse.

-

Add 50 mL of cold sterile water and continue stirring at room temperature or 4°C until a clear, viscous solution forms.

-

Add 0.1 mL of Tween® 80 and mix thoroughly.

-

-

Weighing Compound:

-

Accurately weigh the required amount of 2-(1H-Indole-3-carboxamido)benzoic acid. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

-

-

Creating the Suspension:

-

Place the weighed compound into a glass mortar.

-

Add a small volume (e.g., 1 mL) of the prepared vehicle to the powder.

-

Triturate with a pestle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle dispersion.

-

Gradually add the remaining vehicle in small portions while continuously mixing.

-

Transfer the final suspension to a labeled container. Use a magnetic stir bar and stir plate to maintain homogeneity during dosing.

-

Dose-Range Finding (DRF) and Acute Toxicity Protocol

The goal of a DRF study is to identify a range of doses that are tolerated by the animal and to establish the Maximum Tolerated Dose (MTD). This information is essential for designing subsequent efficacy and pharmacokinetic studies. The dose levels should be selected based on literature for similar compounds. Given that indole derivatives have been tested in mice from 10 mg/kg to over 250 mg/kg, a logarithmic dose escalation is a prudent starting point.[16][17][18]

Figure 2: A typical experimental workflow for a Dose-Range Finding (DRF) study in mice.

Step-by-Step DRF Protocol

-

Animals: Use healthy, young adult mice (e.g., C57BL/6 or CD-1), 8-10 weeks old. Use both males and females if no prior data is available.

-

Acclimation: Allow animals to acclimate to the facility for at least 7 days before the study begins.

-

Grouping: Randomly assign animals to groups (n=3-5 per group).

-

Group 1: Vehicle control

-

Group 2: 10 mg/kg

-

Group 3: 50 mg/kg

-

Group 4: 250 mg/kg

-

-

Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). Dose volume should be consistent across groups (e.g., 10 mL/kg).

-

Observations:

-

Monitor animals continuously for the first 4 hours post-dose, then daily for 14 days.

-

Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).

-

Record body weights just before dosing (Day 0) and on Days 1, 3, 7, and 14. A body weight loss of >20% is a common humane endpoint.

-

-

Endpoint: At Day 14, euthanize all surviving animals. Perform a gross necropsy to observe any abnormalities in major organs.

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

Pharmacokinetic (PK) Study Design

A PK study measures how the animal's body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). This is critical for correlating drug exposure with pharmacological effect.

Protocol: Single-Dose PK Study in Rats

-

Animals: Use cannulated rats (e.g., Sprague-Dawley with jugular vein cannulas) to facilitate serial blood sampling.

-

Grouping:

-

Group 1 (IV): 2 mg/kg (using a co-solvent solution).

-

Group 2 (PO): 20 mg/kg (using an aqueous suspension).

-

-

Dosing: Administer the compound to fasted animals.

-

Blood Sampling: Collect sparse samples from each animal at designated time points. For example:

-

IV Route: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

-